An In-depth Technical Guide to 5-Methoxythiophene-2-sulfonyl chloride
An In-depth Technical Guide to 5-Methoxythiophene-2-sulfonyl chloride
Abstract: This technical guide provides a comprehensive overview of 5-Methoxythiophene-2-sulfonyl chloride, a key heterocyclic intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, spectral characteristics, a validated synthesis protocol, and its chemical reactivity. Emphasis is placed on its application as a versatile building block for introducing the 5-methoxythiophene-2-sulfonamide moiety, a privileged scaffold in medicinal chemistry. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting.
Introduction to 5-Methoxythiophene-2-sulfonyl chloride
5-Methoxythiophene-2-sulfonyl chloride is an aromatic sulfonyl halide built upon a thiophene core. The thiophene ring system is a five-membered heterocycle containing a sulfur atom that is considered a bioisostere of a phenyl ring. This structural feature often imparts favorable physicochemical and pharmacokinetic properties in drug candidates, such as enhanced potency, altered metabolism, or improved solubility.[1][2] The presence of both an electron-donating methoxy group and a highly electrophilic sulfonyl chloride group makes this molecule a uniquely reactive and valuable intermediate.
Its primary utility lies in its reaction with primary and secondary amines to form sulfonamides, a class of compounds with a vast history of therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer agents.[3] This guide serves as a technical resource for scientists leveraging this reagent in complex synthetic workflows.
1.1. Chemical Identity
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Systematic Name: 5-Methoxythiophene-2-sulfonyl chloride
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Synonyms: 2-Chlorosulfonyl-5-methoxythiophene
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CAS Number: 115029-23-7 (provisional)
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Molecular Formula: C₅H₅ClO₃S₂
1.2. Molecular Structure
The structure consists of a thiophene ring substituted at the 2-position with a sulfonyl chloride group (-SO₂Cl) and at the 5-position with a methoxy group (-OCH₃). The electron-donating methoxy group influences the reactivity of the ring and the sulfonyl chloride moiety.
Caption: Molecular structure of 5-Methoxythiophene-2-sulfonyl chloride.
Physicochemical Properties
The properties of this compound are largely dictated by the polar sulfonyl chloride group and the aromatic thiophene ring. While extensive experimental data is not widely published, the following table summarizes its calculated properties and those inferred from analogous structures like 5-methyl and 5-chloro-thiophene-2-sulfonyl chloride.[4][5][6]
| Property | Value | Source/Comment |
| Molecular Weight | 212.69 g/mol | Calculated |
| Appearance | Colorless to light yellow/brown solid or liquid | Inferred from analogs[6][7] |
| Melting Point | Not available | Similar compounds like 2-thiophenesulfonyl chloride melt at 30-32 °C.[7] |
| Boiling Point | Not available | High boiling point expected; likely decomposes upon atmospheric distillation. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and acetone. | General solubility for sulfonyl chlorides. |
| Stability | Moisture-sensitive; decomposes in the presence of water and strong bases.[5][8] | The sulfonyl chloride group is prone to hydrolysis.[9] |
Spectral Analysis
Definitive spectral data for this specific molecule is scarce in public literature.[10] However, based on fundamental principles and data from related structures, the following spectral characteristics are expected.[11][12]
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¹H NMR (Proton NMR): (CDCl₃, 400 MHz)
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δ ~7.5-7.7 ppm (d, 1H): Thiophene proton (H3), doublet due to coupling with H4. Expected to be downfield due to the strong electron-withdrawing effect of the adjacent -SO₂Cl group.
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δ ~6.3-6.5 ppm (d, 1H): Thiophene proton (H4), doublet due to coupling with H3. Expected to be upfield due to the electron-donating effect of the adjacent -OCH₃ group.
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δ ~3.9-4.1 ppm (s, 3H): Methoxy protons (-OCH₃), singlet.
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¹³C NMR (Carbon NMR): (CDCl₃, 100 MHz)
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δ ~165-170 ppm: C5 (carbon attached to methoxy group).
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δ ~140-145 ppm: C2 (carbon attached to sulfonyl chloride group).
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δ ~130-135 ppm: C3.
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δ ~110-115 ppm: C4.
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δ ~60-65 ppm: Methoxy carbon (-OCH₃).
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Infrared (IR) Spectroscopy:
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): Expected at m/z 212 and 214 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
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Major Fragments: Loss of Cl (m/z 177) and subsequent loss of SO₂ (m/z 113).
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Synthesis and Purification
The most direct and established method for synthesizing aromatic sulfonyl chlorides is the electrophilic chlorosulfonation of the parent aromatic ring.[8][11]
Causality: The reaction utilizes chlorosulfonic acid (ClSO₃H) as the electrophilic agent. The thiophene ring, being electron-rich, is susceptible to electrophilic attack. The methoxy group is a strong activating group and directs the substitution to the ortho position (the 2-position), leading to high regioselectivity. The addition of a co-reagent like phosphorus pentachloride can improve yields in some cases.[6][14]
Caption: Workflow for the synthesis of 5-Methoxythiophene-2-sulfonyl chloride.
Experimental Protocol:
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL) and 2-methoxythiophene (1.14 g, 10 mmol).
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add chlorosulfonic acid (1.75 g, 1.0 mL, 15 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
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Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 50 g of crushed ice with vigorous stirring.
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Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
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Washing: Combine the organic layers and wash sequentially with cold water (2 x 25 mL) and brine (1 x 25 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or crystallization if necessary.
Reactivity and Chemical Behavior
The chemical behavior of 5-Methoxythiophene-2-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[9]
Reaction with Nucleophiles: It reacts readily with a wide range of nucleophiles, including amines, alcohols, and water, to displace the chloride ion.[9] Its reaction with primary or secondary amines is the most common application, yielding stable sulfonamides. This reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[11][15]
Caption: Representative reaction forming a sulfonamide derivative.
Stability and Storage: As with most sulfonyl chlorides, this compound is highly sensitive to moisture.[5][8] Hydrolysis leads to the formation of the corresponding 5-methoxythiophene-2-sulfonic acid and hydrochloric acid. Therefore, it must be handled under an inert atmosphere (nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[5] Heteroaromatic sulfonyl chlorides can exhibit variable stability, but are generally less thermally stable than their fluoride counterparts.[16][17][18]
Applications in Research and Development
The primary value of 5-Methoxythiophene-2-sulfonyl chloride is as a molecular scaffold in the synthesis of new chemical entities for drug discovery and agrochemical research.
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Medicinal Chemistry: The thiophene nucleus is a privileged structure found in numerous FDA-approved drugs.[1][19] By incorporating this reagent, medicinal chemists can synthesize libraries of novel sulfonamides. These derivatives can be screened for a wide range of biological activities, including as enzyme inhibitors, receptor antagonists, or antimicrobial agents.[2][3][20]
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Organic Synthesis: It serves as a versatile intermediate for introducing the 5-methoxy-2-thiophenesulfonyl group, which can act as a protecting group or a functional handle for further chemical transformations.[7]
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Material Science: Thiophene-based molecules are integral to the development of organic electronics. While this specific reagent is primarily used in life sciences, related structures are used to synthesize polymers and materials with unique conductive properties.
Safety and Handling
5-Methoxythiophene-2-sulfonyl chloride should be handled with care, assuming it possesses hazards similar to other aromatic sulfonyl chlorides.[4][5]
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Hazards:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed inside a certified chemical fume hood.
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Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases.[5] The container should be kept tightly closed under an inert atmosphere.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the water supply.
References
- Cremlyn, R. J. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
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PrepChem.com. (n.d.). Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. Retrieved from [Link]
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Scilit. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
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Taylor & Francis Online. (2006, December 19). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
- Kumar, V., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Khan, I., & Ibrar, A. (2019). Therapeutic importance of synthetic thiophene. Journal of the Chilean Chemical Society.
- A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024).
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025).
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SciSpace. (1981). The reactions of some thiophene sulfonyl derivatives. Retrieved from [Link]
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PMC.
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PubChem. (n.d.). 5-Methylthiophene-2-sulfonyl chloride. Retrieved from [Link]
- 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. (2026). BenchChem.
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Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
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PubChemLite. (n.d.). 5-(methoxymethyl)thiophene-2-sulfonyl chloride (C6H7ClO3S2). Retrieved from [Link]
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv.
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PubChemLite. (n.d.). 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
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ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
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PubChemLite. (n.d.). 5-methylthiophene-2-sulfonyl chloride (C5H5ClO2S2). Retrieved from [Link]
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